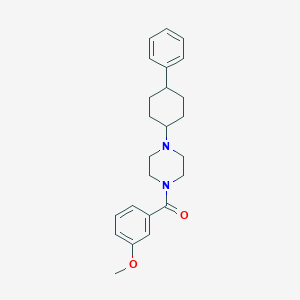
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine, also known as BZP, is a piperazine derivative that has gained attention in scientific research due to its potential as a psychoactive drug. BZP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wirkmechanismus
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine acts as a monoamine releasing agent, specifically increasing the release of dopamine and serotonin in the brain. It also acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and prolonging their effects. 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been shown to bind to the serotonin transporter, causing an increase in serotonin release, as well as to the dopamine transporter, causing an increase in dopamine release.
Biochemical and Physiological Effects:
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause pupil dilation, muscle tremors, and increased alertness and energy. 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been shown to have a similar effect on the brain as amphetamines, leading to increased dopamine and serotonin levels and altered perception.
Vorteile Und Einschränkungen Für Laborexperimente
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has several advantages as a research tool, including its relatively simple synthesis method and its ability to act as a monoamine releasing agent. However, there are also limitations to its use in laboratory experiments, including its potential for toxicity and its potential for abuse.
Zukünftige Richtungen
Future research on 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine may focus on its potential as a treatment for depression and anxiety, as well as its use in cognitive enhancement. Additionally, research may focus on the development of safer and more effective analogues of 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine, as well as the potential for 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine to be used as a research tool in the study of monoamine neurotransmitters.
Synthesemethoden
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine can be synthesized through several methods, including the reaction of piperazine with 3-methoxybenzoyl chloride and sec-butylamine. Another method involves the reaction of piperazine with 3-methoxybenzoyl chloride to form 3-methoxybenzoylpiperazine, which is then reacted with sec-butylamine to form 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine. The synthesis of 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine is relatively simple and can be achieved through standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has been studied for its potential as a psychoactive drug, specifically as a stimulant and hallucinogen. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased energy, euphoria, and altered perception. 1-Sec-butyl-4-(3-methoxybenzoyl)piperazine has also been studied for its potential as a treatment for depression and anxiety, as well as for its use in cognitive enhancement.
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
(4-butan-2-ylpiperazin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H24N2O2/c1-4-13(2)17-8-10-18(11-9-17)16(19)14-6-5-7-15(12-14)20-3/h5-7,12-13H,4,8-11H2,1-3H3 |
InChI-Schlüssel |
ODFQRDIUDYXDFH-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)

![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)



![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
